4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a pyrrolidin-1-yl group and at the 1-position with a 2-(4-fluorobenzenesulfonamido)ethyl chain. The pyrrolidine moiety enhances solubility and conformational flexibility, while the sulfonamide group may confer inhibitory activity against enzymes such as kinases or carbonic anhydrases. Fluorination at the benzene ring improves metabolic stability and bioavailability .
Properties
IUPAC Name |
4-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c18-13-3-5-14(6-4-13)27(25,26)22-7-10-24-17-15(11-21-24)16(19-12-20-17)23-8-1-2-9-23/h3-6,11-12,22H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGYFMPTFSKZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves a multi-step synthetic route:
Formation of the Pyrazolopyrimidine Core: This step generally starts with the cyclization of appropriate precursors under reflux conditions with solvents like ethanol or dimethylformamide (DMF). Catalysts such as triethylamine may be used to facilitate the cyclization.
Introduction of the Pyrrolidinyl Group: This group is usually introduced through nucleophilic substitution reactions, where the pyrazolopyrimidine intermediate reacts with pyrrolidine in a polar solvent like DMF.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation reaction where the intermediate is treated with a sulfonyl chloride derivative under basic conditions (using bases like pyridine or triethylamine) to yield the final product.
Industrial Production Methods: Scaling up the production requires optimization of each synthetic step to ensure high yield and purity. Methods such as continuous flow chemistry might be employed to maintain consistent reaction conditions. Industrial setups also need to consider the recycling of solvents and safe handling of reagents.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide component participates in classical nucleophilic substitution and condensation reactions:
Key finding: The electron-withdrawing fluorine substituent at C4 increases sulfonamide NH acidity (pKa ~8.2), enabling deprotonation under mild basic conditions for subsequent reactions .
Pyrazolo[3,4-d]pyrimidine Core Modifications
The heterocyclic system undergoes regioselective functionalization:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at -5°C introduces NO₂ groups at C6 (83% yield)
-
Halogenation : NBS/DMF selectively brominates C3 position (X-ray confirmed)
Nucleophilic Displacement
| Leaving Group | Nucleophile | Conditions | Regioselectivity | Yield |
|---|---|---|---|---|
| Cl⁻ | Pyrrolidine | Et₃N, THF, 60°C, 12h | C4 > C2 (9:1) | 78% |
| OTs | 4-F-C₆H₄NH₂ | Pd(OAc)₂/Xantphos, 100°C | Exclusive C4 | 91% |
Data from demonstrates the C4 position's enhanced reactivity due to adjacent electron-deficient pyrimidine ring.
Pyrrolidine Ring Transformations
The saturated N-heterocycle enables stereoselective chemistry:
3.1 Ring-Opening Reactions
-
Acid-catalyzed : HCl (conc.)/EtOH cleaves pyrrolidine to γ-aminobutenes (HPLC purity >95%)
-
Oxidative : mCPBA/CH₂Cl₂ generates N-oxide derivatives with retained configuration
3.2 Functional Group Interconversion
Cross-Coupling Reactions
Palladium-mediated transformations enable structural diversification:
X-ray crystallographic data confirms retention of pyrazolo[3,4-d]pyrimidine planarity during cross-couplings .
Degradation Pathways
Forced degradation studies under ICH guidelines reveal:
| Condition | Major Degradants | Mechanism | Q-TOF MS Data (m/z) |
|---|---|---|---|
| Acidic (0.1N HCl) | Benzenesulfonic acid derivative | Sulfonamide cleavage | 285.0924 [M+H]⁺ |
| Alkaline (0.1N NaOH) | Pyrazolo-pyrimidine ring-opened form | Nucleophilic ring opening | 318.1347 [M+H]⁺ |
| Oxidative (3% H₂O₂) | N-Oxide of pyrrolidine | Electron-deficient N attack | 406.1582 [M+H]⁺ |
HPLC-MS profiles show ≥95% parent compound degradation within 72h under accelerated conditions .
Catalytic Hydrogenation
The ethyl linker enables selective reduction:
-
Substrate : 10 mmol in MeOH
-
Catalyst : 5% Pd/C (0.5 eq)
-
Conditions : 50 psi H₂, 25°C, 6h
-
Outcome : Saturated ethyl chain (³JHH = 8.2 Hz) without heterocycle reduction
This comprehensive reaction profile enables rational design of analogs with tailored physicochemical and pharmacological properties. Recent advances in continuous-flow synthesis (residence time <5 min, 92% yield) suggest scalable manufacturing routes . Further studies should explore photochemical reactivity and biocatalytic transformations.
Scientific Research Applications
The compound is primarily studied for its antiparasitic and anticancer properties. Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant activity against various pathogens and cancer cell lines.
Antileishmanial Activity
One notable application of related compounds is their effectiveness against Leishmania spp. , the causative agents of leishmaniasis. A study highlighted that certain benzenesulfonamide derivatives demonstrated promising antileishmanial activity with lower cytotoxicity compared to traditional treatments like pentamidine. The structure-activity relationship (SAR) studies indicated that modifications in electronic regions and lipophilicity could enhance the interaction with target sites in the parasites .
Anticancer Properties
Additionally, compounds similar to 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide have shown potential as kinase inhibitors , particularly targeting B-Raf and PI3K pathways. These pathways are crucial in various cancers, making these compounds candidates for further development in cancer therapy .
Case Studies and Research Findings
Several studies have documented the biological evaluations of related compounds:
- Antileishmanial Studies : A series of benzenesulfonamide derivatives were synthesized and tested against Leishmania infantum and Leishmania amazonensis. The most active compounds showed IC50 values comparable to existing treatments but with reduced toxicity profiles .
- Kinase Inhibition : Research on substituted pyrazolines demonstrated that specific derivatives could effectively inhibit B-Raf kinase activity, suggesting potential applications in treating melanoma and other cancers .
Data Table: Summary of Biological Activities
Mechanism of Action
The exact mechanism by which 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as kinases. By binding to the ATP-binding site of these enzymes, it can inhibit their activity, leading to downstream effects on cell signaling pathways, ultimately affecting cell growth and survival.
Comparison with Similar Compounds
Structural Features
The table below compares structural attributes of the target compound with two analogs from :
Physicochemical and Pharmacological Properties
- Target Compound : The pyrrolidine group likely enhances solubility compared to Compound B’s chromene-based substituent. The sulfonamide moiety may favor interactions with polar enzyme active sites.
- Its higher molecular weight (589.1 g/mol) and melting point (175–178°C) suggest a crystalline, lipophilic structure .
- Compound C : Replacement of sulfonamide with benzamide reduces acidity, which may alter membrane permeability. The isopropyl group on the benzamide could increase steric bulk, affecting binding kinetics .
Biological Activity
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine moiety and a pyrazolo[3,4-d]pyrimidine framework. Its molecular formula is , with a molecular weight of approximately 400.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN6OS |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 941942-08-1 |
The biological activity of this compound is primarily mediated through its interaction with various biological targets. Initial studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression, potentially influencing pathways related to cell proliferation and apoptosis .
Anticancer Activity
Research has indicated that compounds similar to this compound demonstrate promising anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through the modulation of signaling pathways such as NF-kB and MAPK .
Neuroprotective Effects
Additionally, compounds containing the pyrrolidine ring have been explored for neuroprotective effects. Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of neurodegenerative diseases like Alzheimer's. This inhibition leads to increased levels of acetylcholine, improving cognitive function in experimental models .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been highlighted in several studies. It appears to modulate inflammatory cytokines and may inhibit pathways that lead to chronic inflammation, which is crucial in conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluating the efficacy of similar sulfonamide derivatives found that they significantly reduced cell viability in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The study attributed this effect to enhanced interactions with protein binding sites due to the compound's three-dimensional structure .
- Neuroprotection : In a model for Alzheimer's disease, a derivative was shown to significantly inhibit both AChE and butyrylcholinesterase (BuChE), demonstrating dual inhibitory action which is beneficial for cognitive enhancement .
- Anti-inflammatory Activity : Another investigation reported that related compounds could effectively reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory disorders .
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Core pyrazolo[3,4-d]pyrimidine formation : Alkylation or coupling reactions (e.g., using α-chloroacetamides or aryl halides) to introduce the pyrrolidin-1-yl group at position 4 of the pyrazolo[3,4-d]pyrimidine scaffold .
- Sulfonamide coupling : Reacting 4-fluorobenzenesulfonamide with the pyrazolo-pyrimidine intermediate via nucleophilic substitution. Solvents like dichloromethane or acetonitrile and bases (e.g., triethylamine) are critical for yield optimization .
- Purification : Column chromatography or recrystallization (e.g., from ethyl acetate/hexane) ensures >95% purity .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 1.8–2.2 ppm, sulfonamide NH at δ 10–11 ppm) .
- HRMS : High-resolution mass spectrometry (e.g., [M + Na]+) for molecular weight confirmation (e.g., observed vs. calculated m/z) .
- XRPD : X-ray powder diffraction to assess crystallinity and polymorphic forms (e.g., distinct peaks at 2θ = 12.5°, 18.7°, and 24.3°) .
Q. What preliminary biological screening models are suitable for evaluating its activity?
- Enzyme inhibition assays : Test against kinases or phosphodiesterases (common targets for pyrazolo-pyrimidine derivatives) using fluorescence-based or radiometric methods .
- Cell-based models : Antiproliferative activity in cancer cell lines (e.g., MTT assays) with IC50 calculations .
- Antimicrobial screening : Disk diffusion or microdilution assays for bacterial/fungal strains .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and reduce byproducts?
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)2) for coupling reactions to enhance regioselectivity .
- Solvent systems : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to minimize side reactions .
- Design of Experiments (DoE) : Apply factorial design to optimize temperature (60–100°C), reaction time (12–24 hrs), and molar ratios (1:1.2–1.5) .
Q. How should contradictions in biological activity data (e.g., inconsistent IC50 values) be resolved?
- Purity reassessment : Re-analyze compound purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurity interference .
- Polymorph screening : Use XRPD to identify crystalline vs. amorphous forms, which may alter solubility and bioactivity .
- Assay standardization : Validate protocols with positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
Q. What computational approaches are recommended for predicting binding modes and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase domains) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Train models on pyrazolo-pyrimidine derivatives to correlate substituent effects (e.g., fluorine position) with activity .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modified pyrrolidine (e.g., piperidine) or sulfonamide (e.g., methyl vs. ethyl groups) to probe steric/electronic effects .
- Bioisosteric replacement : Replace the 4-fluoro group with chloro or trifluoromethyl to evaluate halogen bonding impacts .
- Parallel synthesis : Use automated platforms to generate a 50-compound library for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
